

Porphyran in Cosmetic and Dermatological Formulations: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Porphyran, a sulfated polysaccharide extracted from red algae of the genus Porphyra, has garnered significant attention in the cosmetic and dermatological fields. Its unique biochemical properties offer a wide range of potential benefits for skin health and appearance. This document provides detailed application notes and experimental protocols for evaluating the efficacy of **porphyran** in key dermatological applications, including its antioxidant, anti-inflammatory, skin whitening, wound healing, and moisturizing properties. The information is intended to guide researchers and formulation scientists in harnessing the potential of this marine-derived bioactive compound.

Antioxidant Activity

Porphyran exhibits notable antioxidant properties, which are crucial for protecting the skin from oxidative stress induced by environmental factors such as UV radiation and pollution. This activity is attributed to its ability to scavenge free radicals.

Data Presentation: Antioxidant Activity of Porphyran



Assay	Compound	Concentrati on	Scavenging Activity (%)	IC50 Value	Reference
DPPH Radical Scavenging	Porphyran	0.2 mg/mL	6.1 ± 2.9	-	[1]
DPPH Radical Scavenging	Porphyran from P. vietnamensis	-	-	0.272 mg/mL	[2]
ABTS Radical Scavenging	Porphyran	0.2 mg/mL	Not specified	-	[1]
Nitric Oxide Radical Scavenging	Porphyran from P. vietnamensis	-	-	0.233 mg/mL	[2]
Superoxide Radical Scavenging	Porphyran from P. vietnamensis	-	-	0.301 mg/mL	[2]
Hydrogen Peroxide Radical Scavenging	Porphyran from P. vietnamensis	-	-	0.258 mg/mL	[2]

Experimental Protocol: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of **porphyran** using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

- Porphyran extract
- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol

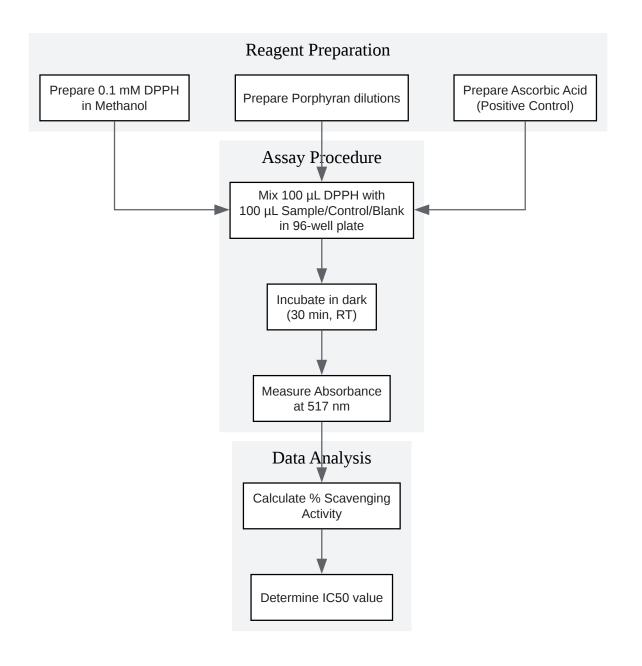


- 96-well microplate
- Microplate reader
- Ascorbic acid (positive control)

- Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
- Prepare various concentrations of the porphyran extract and ascorbic acid in methanol.
- In a 96-well plate, add 100 μL of the DPPH solution to each well.
- Add 100 μL of the porphyran extract, ascorbic acid, or methanol (as a blank) to the respective wells.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm using a microplate reader.
- Calculate the percentage of DPPH radical scavenging activity using the following formula: %
 Scavenging Activity = [(Acontrol Asample) / Acontrol] x 100 Where Acontrol is the
 absorbance of the DPPH solution with methanol, and Asample is the absorbance of the
 DPPH solution with the porphyran extract or ascorbic acid.
- Determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the sample concentrations.

Visualization: Antioxidant Assay Workflow





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Caption: Workflow for the DPPH Radical Scavenging Assay.

Anti-inflammatory Activity

Porphyran has demonstrated potent anti-inflammatory effects, which can be beneficial in managing various skin conditions characterized by inflammation. It can modulate key



inflammatory pathways, such as the NF-κB pathway, and reduce the production of proinflammatory mediators.

Data Presentation: Anti-inflammatory Activity of

Porphyran

Assay	Cell Line	Stimulant	Porphyran Concentrati on	Effect	Reference
Nitric Oxide (NO) Production	RAW 264.7	LPS (2 ng/mL)	500 μg/mL	Complete inhibition of NO production	[3]
iNOS Expression	RAW 264.7	LPS (2 ng/mL)	500 μg/mL	Complete suppression of iNOS expression	[3]
TNF-α and IL-6 Expression	Human Skin Fibroblasts	UVA Irradiation	20 μM (Porphyra- 334)	Significant reduction	[1][3]

Experimental Protocol: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages

Objective: To evaluate the anti-inflammatory potential of **porphyran** by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

- RAW 264.7 macrophage cell line
- Porphyran extract
- Lipopolysaccharide (LPS)

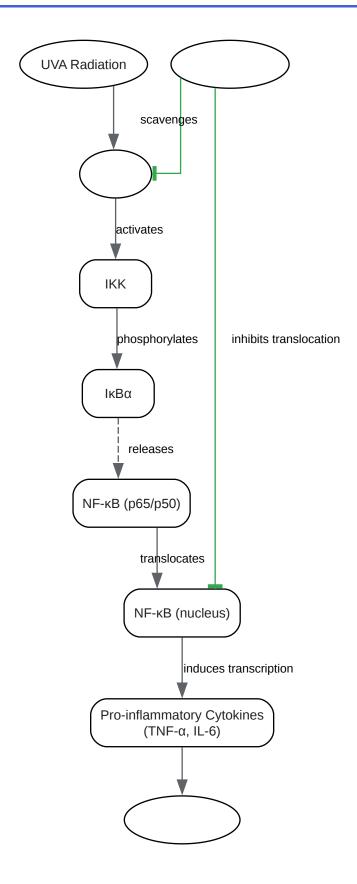


- DMEM (Dulbecco's Modified Eagle Medium)
- FBS (Fetal Bovine Serum)
- Griess Reagent
- 96-well cell culture plates
- Cell culture incubator (37°C, 5% CO2)
- Microplate reader

- Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 105 cells/mL and incubate for 24 hours.
- Pre-treat the cells with various concentrations of **porphyran** extract for 1 hour.
- Stimulate the cells with LPS (e.g., 1 μg/mL) for 24 hours. Include a control group with no LPS stimulation and a group with LPS stimulation but no **porphyran** treatment.
- After incubation, collect the cell culture supernatant.
- To measure NO production, mix 100 μL of the supernatant with 100 μL of Griess reagent in a new 96-well plate.
- Incubate at room temperature for 10 minutes.
- Measure the absorbance at 540 nm using a microplate reader.
- Quantify the nitrite concentration using a sodium nitrite standard curve.
- Assess cell viability using an MTT assay to ensure that the observed reduction in NO is not due to cytotoxicity.

Visualization: Porphyra-334 Mediated Anti-inflammatory Signaling





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Caption: Porphyra-334 inhibits UVA-induced inflammation by scavenging ROS and inhibiting NF-kB translocation.

Skin Whitening (Anti-Melanogenic) Activity

Porphyran and its constituents have shown potential for skin whitening by inhibiting the key enzyme in melanin synthesis, tyrosinase. This can help in reducing hyperpigmentation and achieving a more even skin tone.

Data Presentation: Melanin Inhibition by Porphyranrelated Extracts

Assay	Cell Line	Compound/ Extract	Concentrati on	Melanin Content Reduction (%)	Reference
Melanin Content	B16F10	Acanthus mollis L. leaf extract	Not specified	IC50 = 1.21 ± 0.09 μg/mL (tyrosinase inhibition)	[4]
Melanin Content	B16F10	Azadirachta indica extract (Gedunin)	100 μΜ	11.98 times more effective than Kojic acid	[4]
Melanin Content	B16F10	Cinnamomu m filamentosum essential oil	80 μg/mL	Comparable to 200 µg/mL Kojic acid	[4]

Note: Direct quantitative data for **porphyran** on melanin content in B16F10 cells was not available in the provided search results. The table presents data from other natural extracts for comparative purposes.

Experimental Protocol: Melanin Content Assay in B16F10 Melanoma Cells

Methodological & Application



Objective: To assess the inhibitory effect of **porphyran** on melanin synthesis in B16F10 mouse melanoma cells.

Materials:

- B16F10 mouse melanoma cells
- Porphyran extract
- α-Melanocyte-stimulating hormone (α-MSH)
- DMEM
- FBS
- Kojic acid (positive control)
- NaOH (1N)
- 96-well cell culture plates
- Microplate reader

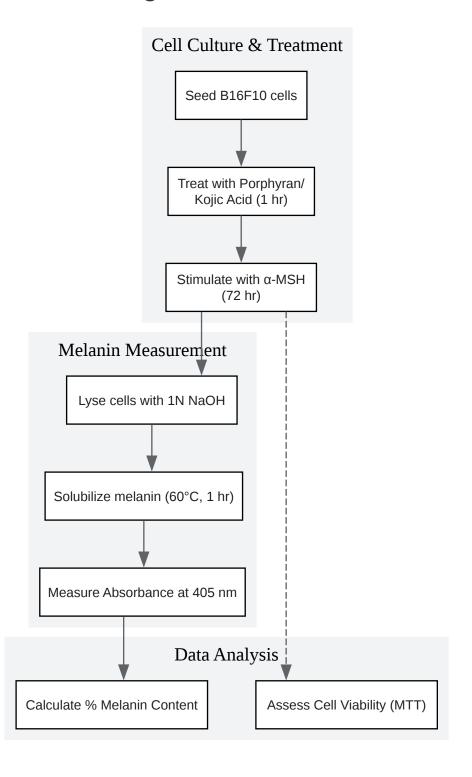
Procedure:

- Seed B16F10 cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of porphyran extract or kojic acid for 1 hour.
- Stimulate melanogenesis by adding α -MSH (e.g., 100 nM) to the wells and incubate for 72 hours.
- After incubation, wash the cells with PBS and lyse them with 1N NaOH.
- Incubate the cell lysates at 60°C for 1 hour to solubilize the melanin.
- Measure the absorbance of the lysates at 405 nm using a microplate reader.
- Calculate the percentage of melanin content relative to the α-MSH-stimulated control group.



 Perform a cell viability assay (e.g., MTT) to confirm that the reduction in melanin is not due to cytotoxicity.

Visualization: Melanogenesis Inhibition Workflow



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Caption: Workflow for Melanin Content Assay in B16F10 Cells.

Wound Healing Activity

Porphyran has been shown to promote wound healing by stimulating the proliferation and migration of skin cells, such as fibroblasts, which are essential for tissue regeneration.

Data Presentation: In Vitro Wound Closure

Cell Line	Treatment	Time (hours)	Wound Closure (%)	Reference
L929 Dermal Fibroblasts	MWCNTsCCH- TS	24	44	[5]
L929 Dermal Fibroblasts	MWCNTsCCH- TS	48	~100	[5]
Human Dermal Fibroblasts	Control	20	50	[6]
Human Dermal Fibroblasts	Control	40	100	[6]

Note: Direct quantitative data for **porphyran** on wound closure was not available in the provided search results. The table presents data from other studies for context.

Experimental Protocol: In Vitro Scratch Wound Healing Assay

Objective: To evaluate the effect of **porphyran** on the migration and proliferation of human dermal fibroblasts in an in vitro wound healing model.

- Human dermal fibroblasts
- Porphyran extract
- Fibroblast growth medium

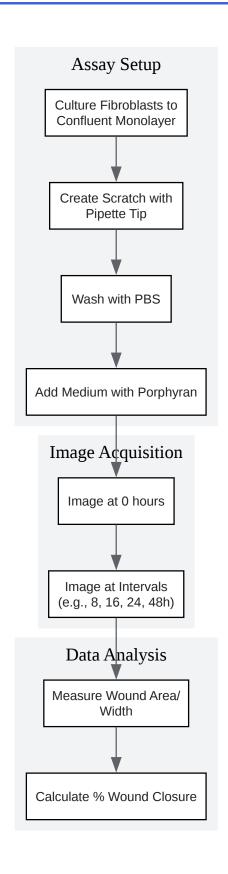


- PBS (Phosphate-Buffered Saline)
- 200 μL pipette tips
- 24-well cell culture plates
- Inverted microscope with a camera

- Seed human dermal fibroblasts in a 24-well plate and culture until they form a confluent monolayer.
- Create a "scratch" or cell-free gap in the monolayer using a sterile 200 μL pipette tip.
- Gently wash the wells with PBS to remove detached cells.
- Replace the medium with fresh medium containing various concentrations of porphyran extract. Include a control group with no porphyran.
- Capture images of the scratch at 0 hours and at regular intervals (e.g., 8, 16, 24, and 48 hours) using an inverted microscope.
- Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ).
- Calculate the percentage of wound closure using the following formula: % Wound Closure = [
 (Initial Wound Area Wound Area at T) / Initial Wound Area] x 100 Where T is the time point.

Visualization: Scratch Wound Healing Assay Workflow





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Caption: Workflow for the In Vitro Scratch Wound Healing Assay.



Skin Hydration and Barrier Function

Porphyran's hygroscopic nature and ability to form a protective film on the skin surface suggest its potential as a moisturizing agent and for enhancing the skin's barrier function. This can be evaluated by measuring changes in skin hydration and transepidermal water loss (TEWL).

Data Presentation: Skin Hydration and Barrier Function

Quantitative data specifically for **porphyran**'s effect on skin hydration and TEWL were not available in the provided search results. The following are typical parameters measured in such studies.

Parameter	Method	Expected Effect of Porphyran
Skin Hydration	Corneometry	Increase in arbitrary units
Transepidermal Water Loss (TEWL)	Tewametry	Decrease in g/m²/h

Experimental Protocol: In Vitro Skin Hydration on Reconstructed Human Epidermis

Objective: To assess the moisturizing and barrier-enhancing effects of a **porphyran**-containing formulation on a reconstructed human epidermis (RHE) model.

- Reconstructed human epidermis (RHE) tissue inserts (e.g., EpiDerm™, SkinEthic™)
- Porphyran-containing formulation
- Placebo formulation (without porphyran)
- Untreated control
- Corneometer for hydration measurement

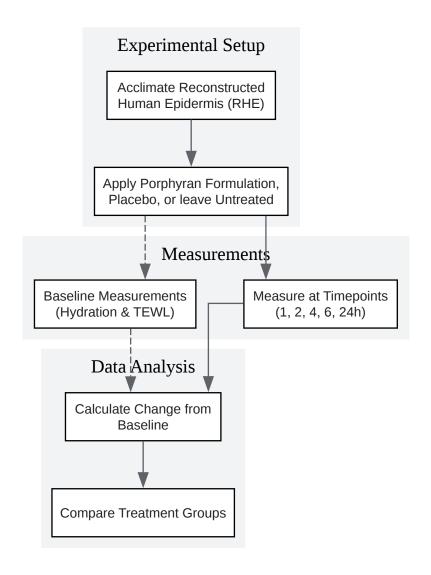


- Tewameter for TEWL measurement
- Controlled environment chamber (e.g., 20°C, 40% relative humidity)

- Acclimate the RHE tissues in a controlled environment for at least 30 minutes.
- Apply a standardized amount of the porphyran formulation, placebo formulation, or leave untreated (control) on the surface of the RHE tissues.
- At baseline (before application) and at specified time points post-application (e.g., 1, 2, 4, 6, and 24 hours), measure skin hydration using a Corneometer and TEWL using a Tewameter.
- For each measurement, ensure the probes are applied with consistent pressure and for a standardized duration as per the instrument's guidelines.
- Calculate the change in skin hydration and TEWL from baseline for each treatment group.
- Statistically compare the results between the **porphyran**-treated group, the placebo group, and the untreated control to determine the efficacy of **porphyran**.

Visualization: Skin Hydration and Barrier Function Assay Workflow





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Caption: Workflow for In Vitro Skin Hydration and TEWL Measurement.

Formulation Considerations

For topical applications, **porphyran** can be incorporated into various cosmetic and dermatological formulations such as gels, creams, lotions, and serums. In gel formulations, **porphyran** has been used at concentrations ranging from 10% to 30% (w/w) of an extract.[7] The final concentration of the purified **porphyran** in a formulation will depend on its purity and the desired efficacy. Due to its polysaccharide nature, it can also contribute to the viscosity and texture of the final product. Stability and compatibility studies are essential to ensure the bioactivity of **porphyran** is retained in the final formulation.



Conclusion

Porphyran presents a promising, natural ingredient for a variety of cosmetic and dermatological applications. Its multifaceted bioactivities, including antioxidant, anti-inflammatory, anti-melanogenic, and wound healing properties, make it a valuable component for formulations aimed at protecting and improving skin health. The protocols and data presented in this document provide a framework for researchers and developers to further explore and validate the efficacy of **porphyran** in innovative skincare products.

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